Chloro-(2-chloroethyl)-diethylsilane
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Overview
Description
Chloro-(2-chloroethyl)-diethylsilane is an organosilicon compound with the molecular formula C6H14Cl2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro-(2-chloroethyl)-diethylsilane can be synthesized through several methods. One common approach involves the reaction of diethylsilane with 2-chloroethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
(C2H5)2SiH2 + ClCH2CH2Cl → (C2H5)2Si(CH2CH2Cl)Cl + HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro-(2-chloroethyl)-diethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the silicon atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Major Products Formed
Substitution Reactions: Products include silanes with various functional groups such as alkoxysilanes, aminosilanes, and thiolsilanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Scientific Research Applications
Chloro-(2-chloroethyl)-diethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organosilicon compounds, which are important in materials science and polymer chemistry.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: It is explored for its potential use in drug delivery systems, where the silicon moiety can improve the pharmacokinetic properties of drugs.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Chloro-(2-chloroethyl)-diethylsilane involves the reactivity of the silicon-chlorine bonds. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is exploited in various synthetic applications to introduce silicon-containing groups into organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Chloro-(2-chloroethyl)-diethylsilane can be compared with other similar compounds such as:
Chloro-(2-chloroethyl)-methylsilane: This compound has a similar structure but with a methyl group instead of diethyl groups. It exhibits similar reactivity but may have different physical properties and applications.
Chloro-(2-chloroethyl)-phenylsilane: This compound contains a phenyl group instead of diethyl groups. It has different reactivity and is used in different applications, particularly in the synthesis of phenylsilane derivatives.
Chloro-(2-chloroethyl)-trimethylsilane: This compound has three methyl groups attached to the silicon atom. It is less reactive than this compound and is used in different synthetic applications.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce diethylsilane groups into organic molecules, which can impart unique properties to the resulting compounds.
Properties
CAS No. |
4225-87-0 |
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Molecular Formula |
C6H14Cl2Si |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
chloro-(2-chloroethyl)-diethylsilane |
InChI |
InChI=1S/C6H14Cl2Si/c1-3-9(8,4-2)6-5-7/h3-6H2,1-2H3 |
InChI Key |
LEFQCDXLKRJHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CCCl)Cl |
Origin of Product |
United States |
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